molecular formula C13H9ClF3N3S B5711699 N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea

N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea

Cat. No. B5711699
M. Wt: 331.74 g/mol
InChI Key: WJRVPVHCAPKCKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-N'-[2-(trifluoromethyl)phenyl]thiourea, commonly known as Diflubenzuron, is a synthetic insecticide that has been used in the agricultural industry for over 40 years. It is used to control a wide range of pests, including caterpillars, beetles, and flies. Diflubenzuron works by inhibiting the synthesis of chitin, a key component of insect exoskeletons, ultimately leading to the death of the insect. In recent years, there has been increasing interest in the potential use of Diflubenzuron in scientific research, particularly in the field of cancer research.

Mechanism of Action

Diflubenzuron works by inhibiting the synthesis of chitin, a key component of insect exoskeletons. In insects, chitin is synthesized by a series of enzymes called chitin synthases. Diflubenzuron inhibits the activity of these enzymes, ultimately leading to the death of the insect. In cancer cells, Diflubenzuron appears to work by inhibiting the activity of a protein called STAT3. STAT3 is a transcription factor that is involved in the regulation of cell growth and survival. Inhibition of STAT3 activity by Diflubenzuron leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Diflubenzuron has been shown to have a number of biochemical and physiological effects. In insects, Diflubenzuron inhibits the synthesis of chitin, leading to the death of the insect. In mammals, Diflubenzuron has been shown to have low toxicity and is rapidly metabolized and excreted. Studies have shown that Diflubenzuron does not accumulate in the body and is not carcinogenic. In cancer cells, Diflubenzuron appears to induce apoptosis through the inhibition of STAT3 activity.

Advantages and Limitations for Lab Experiments

One advantage of using Diflubenzuron in lab experiments is that it has been extensively studied and has a well-established mechanism of action. In addition, Diflubenzuron has low toxicity and is relatively easy to synthesize. However, one limitation of using Diflubenzuron in lab experiments is that it has primarily been studied in vitro and its efficacy in vivo has not been well established. In addition, further studies are needed to determine the optimal dosage and administration of Diflubenzuron in the context of cancer therapy.

Future Directions

There are a number of future directions for the study of Diflubenzuron. One area of interest is the development of Diflubenzuron derivatives with improved anti-cancer activity. Another area of interest is the study of the combination of Diflubenzuron with other anti-cancer agents, such as chemotherapy drugs, to determine if there is a synergistic effect. Finally, further studies are needed to determine the optimal dosage and administration of Diflubenzuron in the context of cancer therapy.

Synthesis Methods

Diflubenzuron is synthesized through a multi-step process starting with the reaction of 2-chloro-5-nitropyridine with sodium methoxide to form 2-methoxy-5-nitropyridine. This compound is then reacted with 2-(trifluoromethyl)aniline to form the intermediate 2-(trifluoromethyl)phenyl)-5-methoxy-2-nitropyridine. The final step in the synthesis involves the reaction of this intermediate with thiourea to form Diflubenzuron.

Scientific Research Applications

Diflubenzuron has been shown to have potential as an anti-cancer agent. Studies have demonstrated that Diflubenzuron can inhibit the growth of a wide range of cancer cell lines, including breast, lung, and colon cancer cells. In addition, Diflubenzuron has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that Diflubenzuron may have potential as a novel anti-cancer therapy.

properties

IUPAC Name

1-(5-chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3N3S/c14-8-5-6-11(18-7-8)20-12(21)19-10-4-2-1-3-9(10)13(15,16)17/h1-7H,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRVPVHCAPKCKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloropyridin-2-yl)-3-[2-(trifluoromethyl)phenyl]thiourea

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